molecular formula C23H26N4O6S B2572058 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 862808-37-5

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2572058
CAS No.: 862808-37-5
M. Wt: 486.54
InChI Key: HLDQXQGBIJUKRS-UHFFFAOYSA-N
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Description

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. TRPM8 is a non-selective cation channel primarily activated by cold temperatures and cooling agents like menthol and icilin, and it serves as a key molecular sensor for innocuous coolness and cold-induced pain in the peripheral nervous system. This compound acts by blocking the channel with high potency (IC50 in the nanomolar range) , effectively inhibiting agonist-induced currents. Its primary research value lies in dissecting the complex physiological and pathophysiological roles of TRPM8. Researchers utilize this antagonist to investigate mechanisms of cold sensation, neuropathic and inflammatory pain conditions where TRPM8 is implicated, and for exploring novel analgesic pathways. Beyond neurology, its application is expanding in oncology, as TRPM8 expression has been documented in various cancers, including prostate and pancreatic cancer , suggesting potential roles in tumor cell proliferation, migration, and survival. This makes the compound a valuable pharmacological tool for probing TRPM8 function in cancer cell lines and in vivo models to assess its viability as a therapeutic target. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O6S/c1-3-11-27(12-4-2)34(29,30)18-8-5-16(6-9-18)21(28)24-23-26-25-22(33-23)17-7-10-19-20(15-17)32-14-13-31-19/h5-10,15H,3-4,11-14H2,1-2H3,(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDQXQGBIJUKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C22H28N4O4S
  • Molecular Weight : 444.55 g/mol
  • CAS Number : 1215645-10-5

The structural features include a benzamide moiety linked to a dipropylsulfamoyl group and an oxadiazole ring, which is known for its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The synthetic pathways often utilize various coupling reactions to form the oxadiazole ring and subsequent modifications to introduce the sulfamoyl group.

Antitumor Activity

Recent studies have highlighted the antitumor potential of oxadiazole derivatives. For instance, a series of benzo[c][1,2,5]oxadiazole derivatives were synthesized and evaluated for their ability to inhibit PD-L1, a protein that plays a crucial role in tumor immune evasion. One such derivative demonstrated an IC50 value of 1.8 nM, indicating significant potency compared to traditional inhibitors like BMS-1016 .

The mechanism by which this compound exerts its biological effects is believed to involve modulation of immune checkpoints and enhancement of antitumor immunity. This is particularly relevant in the context of immunotherapy where blocking PD-L1 can restore T-cell activity against tumors.

Case Studies

Several case studies have been conducted to evaluate the efficacy of oxadiazole derivatives in vivo. For example:

  • Study on PD-L1 Inhibition :
    • Objective : To assess the binding affinity and inhibitory effects on PD-L1.
    • Findings : The compound exhibited strong binding affinity with a Kd value of 3.34 nM and effectively blocked the PD-1/PD-L1 interaction with an EC50 value of 375 nM .
  • In Vivo Antitumor Efficacy :
    • Objective : To evaluate the antitumor effects in syngeneic mouse models.
    • Results : The compound showed significant tumor growth inhibition compared to controls, suggesting its potential as an effective therapeutic agent .

Comparative Analysis

Compound NameIC50 (nM)Kd (nM)EC50 (nM)Mechanism
This compound1.83.34375PD-L1 Inhibition
BMS-101636N/A2075PD-L1 Inhibition

Comparison with Similar Compounds

Key Differences:

Substituent Effects :

  • The dipropylsulfamoyl group introduces two linear alkyl chains, increasing lipophilicity (logP ~3.8) compared to the cyclic 4-methylpiperidinylsulfonyl group (logP ~3.2). This difference may enhance membrane permeability but reduce aqueous solubility.
  • The piperidinyl group’s rigid, nitrogen-containing ring could engage in stronger hydrogen bonding or steric interactions with target proteins, whereas the dipropyl chain favors hydrophobic binding pockets.

Metabolic Stability :

  • The oxadiazole and benzodioxin moieties in both compounds confer resistance to oxidative degradation. However, the dipropylsulfamoyl group’s lack of tertiary amines (unlike the piperidinyl analog) may reduce susceptibility to cytochrome P450-mediated metabolism.

Synthetic Accessibility :

  • The dipropylsulfamoyl derivative requires simpler alkylation steps, whereas the piperidinyl analog demands more complex cyclization and functionalization .

Research Findings and Implications

While direct pharmacological data for the target compound is sparse, studies on structural analogs highlight trends:

  • Oxadiazole-containing sulfonamides frequently exhibit inhibitory activity against carbonic anhydrases or kinases due to sulfonamide-Zn²⁺ coordination or oxadiazole-mediated π-stacking .
  • Benzodioxin derivatives are associated with anti-inflammatory or anticancer effects in preclinical models, though substituent-specific efficacy varies widely.

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